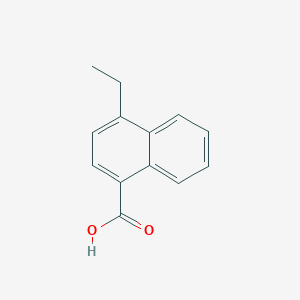

4-Ethyl-1-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFCGQDMWZGHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325055 | |

| Record name | 4-Ethyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91902-58-8 | |

| Record name | 91902-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-1-naphthoic acid (CAS: 91902-58-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1-naphthoic acid, with the CAS number 91902-58-8, is a synthetic organic compound belonging to the class of naphthoic acids. Its structure, featuring a naphthalene core substituted with an ethyl group and a carboxylic acid moiety, makes it a subject of interest in medicinal chemistry and plant sciences. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on its potential as an antimalarial agent and a plant growth regulator. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information and provides context based on related chemical structures.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 91902-58-8 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol [1][2] |

| IUPAC Name | 4-ethylnaphthalene-1-carboxylic acid |

| InChI | InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) |

| InChIKey | PLFCGQDMWZGHOQ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C2=CC=CC=C12)C(=O)O |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 129-131 °C | --INVALID-LINK-- |

| Boiling Point | 379.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.185 g/cm³ | --INVALID-LINK-- |

| Flash Point | 173.2 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in chloroform and methanol | --INVALID-LINK-- |

| Appearance | Crystalline powder | --INVALID-LINK-- |

| Color | Light Beige | --INVALID-LINK-- |

Spectral Data

Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.09100 | 141.6 |

| [M+Na]⁺ | 223.07294 | 150.1 |

| [M-H]⁻ | 199.07644 | 145.2 |

| [M+NH₄]⁺ | 218.11754 | 161.5 |

| [M+K]⁺ | 239.04688 | 146.6 |

Data sourced from PubChemLite.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on general methods for the synthesis of naphthoic acids, a plausible synthetic route is proposed below.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from 1-ethylnaphthalene. This involves a bromination step followed by a Grignard reaction and subsequent carboxylation.

Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar naphthoic acids and should be optimized for specific laboratory conditions.

Step 1: Bromination of 1-Ethylnaphthalene

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-ethylnaphthalene (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Cool the mixture in an ice bath.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add bromine (1 equivalent) dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude 1-bromo-4-ethylnaphthalene by vacuum distillation or column chromatography.

Step 2: Grignard Reaction and Carboxylation

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromo-4-ethylnaphthalene (1 equivalent) in anhydrous diethyl ether or THF dropwise to the magnesium turnings.

-

Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution of the bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice-salt bath and slowly add crushed dry ice (solid CO₂) in excess.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a cold dilute solution of a strong acid (e.g., HCl or H₂SO₄).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide.

-

Wash the aqueous layer with ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with a strong acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Biological Activity

This compound has been noted for its potential applications in the development of antimalarial compounds and as a plant growth regulator.

Antimalarial Activity

Hypothetical Signaling Pathway for Antimalarial Action

The following diagram illustrates a plausible mechanism of action for a naphthoic acid derivative, assuming it acts similarly to other naphthalene-based antimalarials that interfere with the parasite's redox homeostasis.

Hypothetical antimalarial mechanism of a naphthoic acid derivative.

Experimental Protocol: In Vitro Antimalarial Assay (General)

A standard method to assess the in vitro antimalarial activity of a compound is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 strain) in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) to wells containing the different concentrations of the test compound. Include positive (e.g., chloroquine) and negative (solvent) controls.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Plant Growth Regulating Activity

Naphthoic acid derivatives, particularly naphthaleneacetic acid (NAA), are well-known synthetic auxins. Auxins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell elongation, root formation, and fruit development. It is plausible that this compound exhibits auxin-like activity.

Hypothetical Signaling Pathway for Auxin-like Activity

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

Hypothetical auxin signaling pathway for this compound.

Experimental Protocol: Auxin Activity Assay (General - Root Elongation)

A common bioassay to determine auxin-like activity is the root elongation assay using a model plant like Arabidopsis thaliana.

-

Plant Material: Sterilize and stratify seeds of wild-type Arabidopsis thaliana.

-

Growth Medium: Prepare a standard plant growth medium (e.g., Murashige and Skoog) and supplement it with different concentrations of this compound. Include a negative control (no added compound) and a positive control (e.g., indole-3-acetic acid or NAA).

-

Plating: Sow the sterilized seeds on the prepared agar plates.

-

Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

-

Measurement: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Data Analysis: Compare the root lengths of seedlings grown on media with the test compound to the controls. Inhibition of primary root elongation at higher concentrations is a characteristic response to auxins.

Safety and Handling

Based on available GHS hazard information for similar compounds, this compound should be handled with care. It is predicted to cause skin and eye irritation and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a naphthalene derivative with potential applications in drug discovery and agriculture. While detailed experimental data for this specific compound is sparse, its structural similarity to known antimalarial agents and synthetic auxins provides a strong rationale for further investigation. This technical guide has summarized the available physicochemical properties and proposed plausible synthetic routes and mechanisms of action. Further research is warranted to fully elucidate the spectroscopic characteristics, optimize its synthesis, and confirm its biological activities and mechanisms of action through rigorous experimental testing.

References

Physical and chemical properties of 4-Ethyl-1-naphthoic acid

An In-depth Technical Guide to 4-Ethyl-1-naphthoic Acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₁₃H₁₂O₂, is a derivative of naphthalene belonging to the carboxylic acid class.[1][2] Its structure, featuring a naphthalene core substituted with an ethyl group and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, based on established methods for related compounds. The potential biological significance of this compound, particularly in the context of P2Y14 receptor antagonism, is also discussed.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various research and development settings.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2][3] |

| Appearance | Crystalline powder | [4] |

| Color | Light Beige | |

| Melting Point | 129 - 131 °C | [4] |

| Boiling Point | 379.3 °C at 760 mmHg | [4] |

| Flash Point | 173.2 °C | [4] |

| Density | 1.185 g/cm³ | [4] |

| Vapor Pressure | 1.98E-06 mmHg at 25°C | [4] |

| Refractive Index | 1.636 | [4] |

Table 2: Acid-Base and Solubility Properties

| Property | Value/Description | Reference |

| pKa (Predicted) | ~3.78 (based on 4-methylnaphthalene-1-carboxylic acid) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol. Expected to be soluble in other organic solvents like DMSO and ethanol. Limited solubility in water. | [2] |

Chemical Reactivity and Identification

This compound exhibits reactivity characteristic of both a carboxylic acid and a substituted naphthalene. The carboxylic acid group can undergo esterification, amidation, and reduction. The naphthalene ring is susceptible to electrophilic aromatic substitution, with the positions of substitution influenced by the existing ethyl and carboxyl groups.

Table 3: Spectroscopic and Identification Data

| Identifier/Spectrum | Description/Value | Reference |

| IUPAC Name | 4-ethylnaphthalene-1-carboxylic acid | [3] |

| CAS Number | 91902-58-8 | [1][2] |

| PubChem CID | 348912 | [3] |

| ¹H NMR | Predicted shifts for aromatic protons (δ 7.0-9.0 ppm), ethyl group (CH₂ ~δ 2.8 ppm, CH₃ ~δ 1.3 ppm), and carboxylic acid proton (δ >10 ppm). | |

| ¹³C NMR | Predicted shifts for carboxylic carbon (~170 ppm), aromatic carbons (120-140 ppm), and ethyl group carbons (~29 ppm and ~15 ppm). | |

| Infrared (IR) | Expected characteristic peaks for O-H stretch of carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C stretches. | |

| Mass Spectrometry | Predicted [M+H]⁺ at m/z 201.09100. Fragmentation would likely involve loss of H₂O, CO, and the ethyl group. |

Experimental Protocols

Synthesis Protocol: Grignard Carboxylation of 4-Ethyl-1-bromonaphthalene

This protocol describes a plausible route for the synthesis of this compound starting from 4-ethyl-1-bromonaphthalene via a Grignard reaction followed by carboxylation.

Materials:

-

4-Ethyl-1-bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine (crystal)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Toluene

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of a solution of 4-ethyl-1-bromonaphthalene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

-

Carboxylation: Cool the Grignard reagent in an ice-salt bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. A viscous precipitate will form.

-

Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to dissolve the magnesium salts. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Extraction of the Acid: Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide. Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

-

Isolation and Purification: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as toluene to obtain the purified product.

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: HPLC Analysis

This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength corresponding to the absorbance maximum of the naphthalene ring (e.g., ~230 nm or ~290 nm).

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Caption: General workflow for the HPLC analysis of this compound.

Potential Biological Activity and Signaling Pathways

While there is no direct experimental evidence for the biological activity of this compound, the broader class of naphthoic acid derivatives has shown significant interactions with important biological targets.

P2Y14 Receptor Antagonism

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars and is implicated in inflammatory responses. Several studies have identified substituted naphthoic acids as potent and selective antagonists of the P2Y14 receptor.[6][7][8][9] The general structure-activity relationship (SAR) for this class of compounds suggests that the naphthalene core and the carboxylic acid moiety are crucial for activity. Variations in the substitution pattern on the naphthalene ring can significantly impact potency and selectivity. Given its structural similarity to known P2Y14 antagonists, it is plausible that this compound could exhibit antagonist activity at this receptor. Further screening and in vitro assays would be required to confirm this hypothesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (91902-58-8) for sale [vulcanchem.com]

- 3. This compound | C13H12O2 | CID 348912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethyl-1-naphthoic acid molecular structure and weight

An In-depth Technical Guide to 4-Ethyl-1-naphthoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a derivative of naphthoic acid, characterized by an ethyl group at the 4th position and a carboxylic acid group at the 1st position of the naphthalene ring.[1] Its systematic IUPAC name is 4-ethylnaphthalene-1-carboxylic acid.[1][2] This compound serves as a valuable building block in organic synthesis.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H12O2 | [1][2][3][4][5] |

| Molecular Weight | 200.23 g/mol | [1][2][4][5] |

| CAS Number | 91902-58-8 | [1][2][3][4][5] |

| Appearance | Light Beige Crystalline Powder | [3][6] |

| Melting Point | 129 - 131 °C | [3][6] |

| Boiling Point | 379.3 °C at 760 mmHg | [3][6] |

| Flash Point | 173.2 °C | [3][6] |

| Density | 1.185 g/cm³ | [3][6] |

| Vapor Pressure | 1.98E-06 mmHg at 25°C | [3][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][6] |

Molecular Structure

The structure of this compound consists of a naphthalene core. A carboxylic acid (-COOH) functional group is attached to position 1, and an ethyl (-CH2CH3) group is attached to position 4.

Caption: Molecular structure of this compound.

Reactivity and Applications

The chemical behavior of this compound is dictated by its two main functional parts: the carboxylic acid group and the aromatic naphthalene system.[1]

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, reduction, and salt formation.[1]

-

Naphthalene Ring: The aromatic core allows for electrophilic aromatic substitution reactions, with the positions of further substitutions influenced by the existing groups.[1]

Experimental Protocols

Specific experimental protocols for the synthesis or biological application of this compound are proprietary or require access to specialized research publications. However, a general workflow for its characterization is outlined below.

General Spectroscopic Identification Workflow

The structural confirmation and purity assessment of a synthesized batch of this compound would typically follow the spectroscopic protocol detailed below. This workflow ensures the correct molecular identity and the absence of significant impurities.

Caption: General workflow for spectroscopic characterization.

Methodologies

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups, particularly the strong carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the precise arrangement of hydrogen and carbon atoms, verifying the substitution pattern on the naphthalene ring.[1]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy and provides fragmentation patterns that can further support the proposed structure.[1]

-

UV-Visible Spectroscopy: Employed to observe the electronic transitions characteristic of the naphthalene aromatic system (chromophore).[1]

Safety and Handling

According to GHS classifications, this compound is associated with the following hazards:

-

Causes skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. It should be stored in a dry, well-sealed container at room temperature.[5]

References

An In-depth Technical Guide on the Solubility of 4-Ethyl-1-naphthoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-1-naphthoic acid is an aromatic carboxylic acid with a naphthalene core, a structure that lends itself to applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a detailed overview of the solubility of this compound class, presenting quantitative data for a surrogate molecule, detailed experimental protocols for solubility determination, and a visual workflow to aid in experimental design.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of 1-naphthoic acid, a structural analog of this compound, in a range of organic solvents at temperatures from 293.15 K to 313.15 K. This data is invaluable for solvent selection in processes such as crystallization, reaction chemistry, and formulation development.[1]

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Alcohols [1]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1245 |

| 308.15 | 0.2048 | 0.1792 | 0.1619 | 0.1442 |

| 313.15 | 0.2351 | 0.2065 | 0.1871 | 0.1668 |

Table 2: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Other Organic Solvents [1]

| Temperature (K) | Acetone | Ethyl Acetate | Toluene | Cyclohexane | n-Hexane |

| 293.15 | 0.2155 | 0.1588 | 0.0781 | 0.0102 | 0.0075 |

| 298.15 | 0.2443 | 0.1803 | 0.0903 | 0.0121 | 0.0089 |

| 303.15 | 0.2767 | 0.2046 | 0.1042 | 0.0143 | 0.0106 |

| 308.15 | 0.3131 | 0.2321 | 0.1201 | 0.0169 | 0.0126 |

| 313.15 | 0.3538 | 0.2631 | 0.1382 | 0.0198 | 0.0149 |

Experimental Protocols

A reliable and commonly employed method for determining the solubility of a solid in a liquid is the isothermal equilibrium method, followed by gravimetric or spectroscopic analysis.

Isothermal Equilibrium Method

This method involves preparing a saturated solution of the compound of interest at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (or the compound of interest)

-

Selected organic solvents (HPLC grade)

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Drying oven

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.

-

Equilibration: Seal the vessel to prevent solvent evaporation and place it in the constant temperature water bath. Stir the mixture vigorously using a magnetic stirrer. Allow the system to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Quantification: Determine the concentration of this compound in the filtered solution using one of the analytical methods described below.

Analytical Quantification

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent but sufficient to ensure complete removal.

-

Cool the vial containing the dried solute in a desiccator to room temperature.

-

Weigh the vial with the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility.

HPLC provides a more sensitive and specific method for quantification.

Chromatographic Conditions for Naphthoic Acid Derivatives: [2][3]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid or trifluoroacetic acid) in a 60:40 (v/v) ratio.[2][3]

Procedure:

-

Standard Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the range of the calibration curve.

-

Concentration Determination: Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve. Calculate the original concentration in the saturated solution.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: HPLC quantification workflow.

References

Spectroscopic Data for 4-Ethyl-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-1-naphthoic acid, a key intermediate in various chemical syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound. It also outlines the detailed experimental protocols for acquiring these spectra, offering a foundational resource for researchers in organic chemistry and drug development.

Chemical Structure and Properties

This compound possesses a naphthalene core substituted with an ethyl group at the 4-position and a carboxylic acid group at the 1-position.[1]

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic environment of each proton. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (around 9-12 ppm), and its exact position can be concentration and solvent dependent.[2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | br s | 1H |

| Aromatic Protons | 7.0 - 8.5 | m | 6H |

| Methylene (-CH₂) | ~2.8 - 3.2 | q | 2H |

| Methyl (-CH₃) | ~1.2 - 1.5 | t | 3H |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will display signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (around 165-185 ppm).[3]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 168 - 175 |

| Aromatic C (quaternary) | 125 - 145 |

| Aromatic CH | 120 - 135 |

| Methylene (-CH₂) | 25 - 30 |

| Methyl (-CH₃) | 13 - 17 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H Bend (Carboxylic Acid) | 950 - 910 | Medium, Broad |

The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids.[4] Conjugation of the carbonyl group with the naphthalene ring is expected to lower the C=O stretching frequency.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 200.

Predicted Mass Spectrometry Data

| Adduct/Fragment | Predicted m/z |

| [M]+ | 200.08 |

| [M+H]+ | 201.09 |

| [M+Na]+ | 223.07 |

| [M-H]- | 199.08 |

Data sourced from predicted values.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[8]

-

Place a few drops of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

Data Acquisition (FTIR Spectrometer):

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).[9]

Data Acquisition (Electron Ionization Mass Spectrometer):

-

The sample is vaporized and enters the ion source.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound (91902-58-8) for sale [vulcanchem.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - this compound (C13H12O2) [pubchemlite.lcsb.uni.lu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Potential Biological Activity of 4-Ethyl-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-1-naphthoic acid, a derivative of the naphthalene scaffold, presents a molecule of interest for potential pharmacological activities. While direct biological data on the parent compound is limited in publicly accessible literature, analysis of its derivatives reveals significant potential in the realms of immunomodulation and oncology. This technical guide consolidates the available data on the biological activities of this compound derivatives, providing insights into their potential as modulators of the N-formyl peptide receptor like-1 (FPRL-1) and as cytotoxic agents against human lung adenocarcinoma. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this area.

Introduction

Naphthoic acid and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The rigid, planar structure of the naphthalene ring serves as a versatile scaffold for the design of targeted therapeutic agents. This compound (Figure 1), with its characteristic ethyl and carboxylic acid functional groups, is a promising candidate for further investigation. This guide focuses on the substantiated biological activities of its derivatives, providing a foundation for future exploration of the parent compound and its analogs.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound.

Potential Anti-inflammatory Activity: FPRL-1 Modulation

A derivative of this compound has been identified as a modulator of the N-formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor implicated in inflammatory responses. This finding suggests a potential therapeutic application for derivatives of this compound in inflammatory diseases.

Overview of FPRL-1 Signaling

FPRL-1 is a promiscuous receptor that can be activated by a variety of ligands, leading to either pro-inflammatory or anti-inflammatory responses depending on the specific ligand and cellular context. Modulation of this receptor can influence key inflammatory processes such as chemotaxis, phagocytosis, and the production of inflammatory mediators.

FPRL-1 Signaling Pathway.

Experimental Protocol: FPRL-1 Ligand Binding Assay (Hypothetical)

This protocol describes a competitive binding assay to evaluate the ability of this compound derivatives to displace a known fluorescently labeled FPRL-1 agonist.

Materials:

-

Human U937 cells (or other cells endogenously or recombinantly expressing FPRL-1)

-

RPMI-1640 medium supplemented with 10% FBS

-

Fluorescently labeled FPRL-1 agonist (e.g., FITC-labeled WKYMVm)

-

Unlabeled FPRL-1 agonist (for positive control)

-

This compound derivative (test compound)

-

Phosphate-buffered saline (PBS)

-

96-well microplate (black, clear bottom)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Harvest cells and wash twice with PBS. Resuspend the cells in assay buffer (e.g., PBS with 0.1% BSA) to a final concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of the this compound derivative in assay buffer. Also, prepare a serial dilution of the unlabeled FPRL-1 agonist as a positive control.

-

Assay Setup: To a 96-well plate, add 50 µL of the cell suspension to each well. Add 25 µL of the test compound or control solutions to the respective wells.

-

Incubation: Incubate the plate at 4°C for 30 minutes.

-

Addition of Labeled Ligand: Add 25 µL of the fluorescently labeled FPRL-1 agonist to each well at a final concentration equal to its Kd.

-

Second Incubation: Incubate the plate at 4°C for 60 minutes in the dark.

-

Washing: Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the supernatant. Wash the cells twice with cold PBS.

-

Fluorescence Measurement: Resuspend the cells in 100 µL of PBS and measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for FITC).

-

Data Analysis: Calculate the percentage of inhibition of fluorescent ligand binding for each concentration of the test compound and determine the IC50 value.

Potential Anticancer Activity: Cytotoxicity against A549 Cells

A synthesized derivative of this compound has demonstrated cytotoxic activity against the A549 human lung adenocarcinoma cell line. This finding indicates a potential avenue for the development of novel anticancer agents based on this scaffold.

Quantitative Data

The following table summarizes the cytotoxic activity of the this compound derivative.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative of this compound | A549 (Human Lung Adenocarcinoma) | MTT | Not explicitly stated for this specific derivative, but a related derivative (IIB) in the same study showed an IC50 of 0.229 µM. | [Frontiers in Materials, 2023] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

A549 cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound derivative (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental workflow for the MTT assay.

Synthesis of Biologically Active Derivatives (Hypothetical)

The biologically active derivatives of this compound are likely synthesized through standard amidation reactions. A general workflow for the synthesis of an N-aryl amide derivative is presented below.

General synthesis workflow for N-aryl amide derivatives.

Conclusion and Future Directions

Future research should focus on:

-

The synthesis and biological evaluation of this compound and a broader range of its derivatives.

-

Elucidation of the precise mechanism of action for the observed cytotoxic effects.

-

In vivo studies to validate the anti-inflammatory and anticancer potential of promising lead compounds.

-

Investigation of the structure-activity relationships to optimize potency and selectivity.

This technical guide provides a foundational understanding of the potential biological activities of this compound and is intended to stimulate further research into this promising chemical entity.

An In-depth Technical Guide to 4-Ethyl-1-naphthoic Acid: A Key Intermediate in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-1-naphthoic acid, a substituted naphthalene derivative, serves as a crucial intermediate in the synthesis of a variety of organic molecules with significant biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in drug discovery, particularly in the development of novel antimalarial agents. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to facilitate its application in research and development.

Introduction

This compound (also known as 4-ethylnaphthalene-1-carboxylic acid) is an aromatic carboxylic acid with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol .[1] Its structure, featuring a naphthalene core substituted with an ethyl group at the 4-position and a carboxylic acid at the 1-position, provides a versatile scaffold for chemical modification. This compound is a crystalline solid with a melting point of 129-131°C and is soluble in organic solvents. The presence of the carboxylic acid functional group allows for a wide range of chemical transformations, including esterification and amidation, making it a valuable building block for more complex molecules.[1] Its potential applications in medicinal chemistry, particularly in the synthesis of antimalarial compounds, have garnered significant interest within the scientific community.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 91902-58-8 | [1] |

| Appearance | Crystalline powder | |

| Melting Point | 129-131 °C | |

| Boiling Point | 379.3 °C at 760 mmHg | |

| Solubility | Limited solubility in water, soluble in organic solvents | [1] |

Synthesis of this compound: Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1-Ethylnaphthalene

This step aims to introduce an acetyl group at the 4-position of 1-ethylnaphthalene. The reaction is directed to the 4-position due to steric hindrance at the peri-position (8-position) and the electronic activation of the naphthalene ring.

Reaction Scheme:

Figure 1: Proposed Friedel-Crafts Acylation of 1-Ethylnaphthalene.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, inert solvent such as carbon disulfide (CS₂) or nitrobenzene.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of 1-ethylnaphthalene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in the same solvent from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-ethyl-1-acetylnaphthalene, which can be purified by column chromatography or recrystallization.

Step 2: Haloform Reaction (Oxidation of the Ketone)

The intermediate ketone, 4-ethyl-1-acetylnaphthalene, is then converted to this compound via the haloform reaction, a reliable method for the oxidation of methyl ketones to carboxylic acids.

Reaction Scheme:

Figure 2: Proposed Haloform Reaction for the Synthesis of this compound.

Experimental Protocol:

-

Dissolve 4-ethyl-1-acetylnaphthalene (1.0 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine (3.3 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (4.4 equivalents) in water.

-

Slowly add the sodium hypobromite solution to the solution of the ketone, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for several hours, or until the reaction is complete (monitored by TLC). A precipitate of bromoform (CHBr₃) may form.

-

Quench any excess hypobromite by adding a small amount of sodium bisulfite solution.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the crude this compound.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Application as a Research Intermediate in Antimalarial Drug Discovery

Naphthoquinone and its derivatives have long been recognized for their antimalarial properties. This compound serves as a key precursor for the synthesis of novel antimalarial candidates. The general strategy involves the modification of the carboxylic acid group to introduce various functionalities that can enhance the compound's activity and selectivity.

Workflow for the Synthesis of Naphthoic Acid-Based Antimalarial Candidates:

Figure 3: General workflow for the development of antimalarial candidates from this compound.

Potential Mechanism of Action of Naphthoquinone-Based Antimalarials

While the precise mechanism of action for derivatives of this compound is still under investigation, studies on related naphthoquinone compounds suggest a multi-pronged attack on the malaria parasite, Plasmodium falciparum. A key proposed mechanism involves the disruption of the parasite's redox homeostasis.

Proposed Signaling Pathway:

Figure 4: Proposed mechanism of antimalarial action of naphthoquinone derivatives.

Naphthoquinone derivatives are believed to act as "subversive substrates" for the parasite's glutathione reductase. This leads to a futile cycling of the enzyme and the generation of reactive oxygen species (ROS), inducing a state of severe oxidative stress within the parasite. This ultimately results in parasite death.

Conclusion

This compound is a valuable and versatile research intermediate with significant potential in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactivity of its carboxylic acid group make it an attractive starting material for the generation of compound libraries for drug discovery. The demonstrated link between naphthoquinone structures and antimalarial activity highlights a promising avenue for the development of novel therapeutics based on the this compound scaffold. Further research into the synthesis of its derivatives and the elucidation of their precise mechanisms of action is warranted to fully exploit its potential in addressing critical health challenges like malaria.

References

An In-depth Technical Guide to 4-Ethylnaphthalene-1-carboxylic Acid: Discovery, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylnaphthalene-1-carboxylic acid, a derivative of naphthalene, has garnered interest in medicinal and agricultural chemistry due to its potential as a scaffold for antimalarial agents and its activity as a plant growth regulator. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of this compound. Detailed experimental protocols, quantitative data, and conceptual diagrams of its synthesis and potential mechanism of action are presented to serve as a valuable resource for researchers in drug discovery and development, as well as for scientists in the field of agriculture.

Introduction

Naphthalene and its derivatives have long been a source of versatile scaffolds in the development of therapeutic agents and agrochemicals. The rigid, bicyclic aromatic structure of naphthalene provides a unique platform for chemical modifications, leading to a diverse range of biological activities. 4-Ethylnaphthalene-1-carboxylic acid (also known as 4-ethyl-1-naphthoic acid) is one such derivative that has been identified as a useful intermediate in the synthesis of compounds with potential antimalarial properties and has demonstrated plant growth-promoting effects.[1] This guide aims to consolidate the available scientific information on this compound, focusing on its history, synthesis, and biological evaluation.

Discovery and History

The specific historical details regarding the first synthesis and discovery of 4-ethylnaphthalene-1-carboxylic acid are not extensively documented in readily available literature. Its emergence is likely linked to broader research efforts in the 20th century focused on the functionalization of naphthalene and the exploration of naphthalenecarboxylic acids for various applications, including as dye intermediates and potential pharmaceuticals. The interest in this particular derivative has been driven by its utility as a building block in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 4-ethylnaphthalene-1-carboxylic acid is provided in the table below. This data is essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molar Mass | 200.23 g/mol | |

| Appearance | Light beige crystalline powder | [1] |

| Melting Point | 129 - 131 °C | |

| Boiling Point | 379.3 °C at 760 mmHg | |

| Flash Point | 173.2 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Vapor Pressure | 1.98E-06 mmHg at 25 °C | [1] |

While specific, dedicated spectroscopic publications for 4-ethylnaphthalene-1-carboxylic acid are not abundant, the expected spectral characteristics can be inferred from the known properties of naphthalenecarboxylic acids.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, a quartet and a triplet for the ethyl group, and a downfield singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would display signals for the naphthalene ring carbons, the ethyl group carbons, and a characteristic signal for the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: A broad O-H stretching band for the carboxylic acid dimer, a sharp C=O stretching band, and characteristic C-H and C=C stretching and bending vibrations for the aromatic ring and the ethyl group would be anticipated.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molar mass, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for 4-ethylnaphthalene-1-carboxylic acid.

Caption: Proposed synthetic workflow for 4-ethylnaphthalene-1-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard laboratory techniques for similar transformations.

Step 1: Friedel-Crafts Acylation of 1-Ethylnaphthalene

-

To a stirred solution of 1-ethylnaphthalene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents).

-

Slowly add acetyl chloride (1.1 equivalents) to the mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-acetyl-4-ethylnaphthalene.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Oxidation of 1-Acetyl-4-ethylnaphthalene to 4-Ethylnaphthalene-1-carboxylic acid (Haloform Reaction)

-

Dissolve the purified 1-acetyl-4-ethylnaphthalene (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

-

Slowly add an aqueous solution of sodium hypochlorite (excess) to the stirred solution.

-

Heat the mixture gently for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench any excess hypochlorite with a solution of sodium bisulfite.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-ethylnaphthalene-1-carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Potential Applications

Antimalarial Activity

4-Ethylnaphthalene-1-carboxylic acid has been identified as a precursor in the preparation of compounds with potential antimalarial activity.[1] While specific data on the direct antimalarial activity of the parent compound is scarce, its derivatives are of interest in the development of new therapeutic agents against malaria.

Hypothetical Screening Workflow for Antimalarial Activity:

Caption: A general workflow for screening derivatives for antimalarial activity.

Experimental Protocol: In vitro Antiplasmodial Assay (General)

-

Culture a chloroquine-sensitive or -resistant strain of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Synchronize the parasite culture to the ring stage.

-

Prepare serial dilutions of the test compounds (derivatives of 4-ethylnaphthalene-1-carboxylic acid) in a 96-well microtiter plate.

-

Add the parasitized erythrocytes to the wells and incubate for 48-72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assess parasite growth inhibition using a suitable method, such as the SYBR Green I-based fluorescence assay or by microscopic counting of parasitemia.

-

Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.

Plant Growth Promoting Activity

The compound has also been noted for its plant growth promoting activity.[1] Naphthalene-based carboxylic acids, such as naphthaleneacetic acid (NAA), are well-known synthetic auxins. It is plausible that 4-ethylnaphthalene-1-carboxylic acid exerts its effects through a similar mechanism, influencing cell division, elongation, and differentiation in plants.

Hypothetical Signaling Pathway for Auxin-like Activity:

Auxins typically function by promoting the degradation of Aux/IAA transcriptional repressors, which in turn allows for the expression of auxin-responsive genes.

Caption: A simplified diagram of a potential auxin signaling pathway.

Experimental Protocol: Seed Germination and Root Elongation Assay (General)

-

Sterilize seeds of a model plant (e.g., Arabidopsis thaliana or lettuce).

-

Prepare agar plates containing Murashige and Skoog (MS) medium supplemented with a range of concentrations of 4-ethylnaphthalene-1-carboxylic acid (e.g., 0, 0.1, 1, 10, 100 µM).

-

Place the sterilized seeds on the agar plates.

-

Incubate the plates vertically in a growth chamber with controlled light and temperature conditions.

-

After a set period (e.g., 7-10 days), measure the primary root length and count the number of lateral roots.

-

Analyze the data to determine the effect of different concentrations of the compound on root growth and development.

Conclusion

4-Ethylnaphthalene-1-carboxylic acid is a valuable chemical entity with demonstrated potential in the fields of medicinal chemistry and agriculture. While detailed historical and mechanistic studies are not widely published, its role as a synthetic intermediate for antimalarial compounds and its inherent plant growth-promoting properties make it a subject of continued interest. This technical guide has provided a consolidated overview of its known attributes and offers hypothetical, yet plausible, experimental and conceptual frameworks to guide future research. Further investigation into its synthesis optimization, the full spectrum of its biological activities, and its precise mechanisms of action is warranted to fully exploit its potential.

References

An In-depth Technical Guide to 4-Ethyl-1-naphthoic acid: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-1-naphthoic acid, a naphthalene derivative with noted biological activities. This document consolidates known synonyms, physicochemical properties, plausible synthetic routes, and a discussion of its potential mechanisms of action in the contexts of antimalarial and plant growth-promoting effects. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development and related scientific fields.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative of ethylnaphthalene. For clarity and cross-referencing across different chemical databases and literature, a compilation of its known synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic IUPAC Name | 4-ethylnaphthalene-1-carboxylic acid |

| Common Name | This compound |

| CAS Registry Number | 91902-58-8 |

| PubChem CID | 348912 |

| European Community (EC) Number | 898-535-5 |

| Other Synonyms | 1-Naphthalenecarboxylic acid, 4-ethyl- |

| NSC 408421 | |

| 4-Ethyl-1-naphthalenecarboxylic acid |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | PubChem[1] |

| Molecular Weight | 200.23 g/mol | PubChem[1] |

| Appearance | Crystalline powder | ChemBK[2] |

| Color | Light Beige | ChemBK[2] |

| Melting Point | 129 - 131 °C | ChemBK[2] |

| Boiling Point | 379.3 °C at 760 mmHg | ChemBK[2] |

| Flash Point | 173.2 °C | ChemBK[2] |

| Density | 1.185 g/cm³ | ChemBK[2] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemBK[2] |

| Refractive Index | 1.636 | ChemBK[2] |

| Vapor Pressure | 1.98E-06 mmHg at 25°C | ChemBK[2] |

Synthesis of this compound: A Proposed Experimental Protocol

3.1. Materials and Reagents

-

4-ethyl-1-bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

-

Hexane

3.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

3.3. Proposed Synthesis Procedure

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a solution of 4-ethyl-1-bromonaphthalene in anhydrous diethyl ether to the dropping funnel.

-

Add a small amount of the 4-ethyl-1-bromonaphthalene solution to the magnesium turnings to initiate the reaction. The reaction can be gently warmed to start.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 4-ethyl-1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Crush dry ice into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. A large excess of dry ice should be used.

-

Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimated.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid to the reaction mixture with stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Separate the aqueous layer containing the sodium 4-ethyl-1-naphthoate.

-

Acidify the aqueous layer with concentrated hydrochloric acid until the precipitation of this compound is complete.

-

Collect the solid product by filtration using a Büchner funnel, and wash with cold water.

-

Dry the crude product.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., toluene/hexane) to obtain the purified product.

-

3.4. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Melting Point Determination: To check for purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Figure 1: Proposed workflow for the synthesis of this compound.

Biological Activities and Potential Mechanisms of Action

This compound has been reported to be used in the preparation of antimalarial compounds and to exhibit plant growth-promoting activity.[2] While specific mechanistic studies on this compound are limited, we can infer potential mechanisms based on the activities of related naphthoic acid and naphthalene derivatives.

4.1. Antimalarial Activity

Naphthalene derivatives, particularly naphthoquinones, are known to possess antimalarial properties. The proposed mechanisms of action for these related compounds often involve the disruption of essential parasite processes.

4.1.1. Proposed Mechanism of Action

A plausible mechanism for the antimalarial activity of this compound could involve interference with the parasite's detoxification of heme. During the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Many antimalarial drugs, like chloroquine, inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. It is conceivable that this compound could act in a similar manner.

Another potential target is the parasite's folate pathway. Some naphthalene-bearing compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell replication in the parasite.

Figure 2: Potential antimalarial mechanisms of action for this compound.

4.1.2. Experimental Protocol for In Vitro Antimalarial Assay

A standard method to assess the in vitro antimalarial activity of a compound is the [³H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.

-

Parasite Culture:

-

Culture chloroquine-sensitive and -resistant strains of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Maintain the cultures in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Synchronize the parasite culture to the ring stage.

-

-

Drug Susceptibility Assay:

-

Prepare serial dilutions of this compound in the culture medium.

-

In a 96-well microtiter plate, add the synchronized parasite culture (at approximately 1% parasitemia and 2.5% hematocrit) to each well.

-

Add the different concentrations of the test compound to the wells. Include positive (e.g., chloroquine) and negative (no drug) controls.

-

Incubate the plate for 24 hours.

-

-

[³H]-Hypoxanthine Incorporation:

-

Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

-

Harvest the cells onto a glass fiber filter using a cell harvester.

-

Wash the filters to remove unincorporated radiolabel.

-

Measure the radioactivity of the incorporated [³H]-hypoxanthine using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the compound that inhibits parasite growth by 50% (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

4.2. Plant Growth-Promoting Activity

Naphthoic acids and their derivatives can act as plant growth regulators, often mimicking the effects of natural auxins.

4.2.1. Proposed Mechanism of Action

The plant growth-promoting effects of this compound could be attributed to its ability to modulate key physiological processes such as photosynthesis and respiration. For instance, it might enhance the activity of enzymes involved in carbon fixation, such as RuBisCO and PEPC, leading to increased photosynthetic rates. Additionally, it could influence respiratory pathways, potentially increasing the availability of ATP for growth and development.

Figure 3: Potential mechanisms for the plant growth-promoting activity of this compound.

4.2.2. Experimental Protocol for Assessing Plant Growth-Promoting Effects

The following is a generalized protocol to evaluate the effect of this compound on plant growth and key physiological parameters.

-

Plant Material and Growth Conditions:

-

Germinate seeds of a model plant species (e.g., Arabidopsis thaliana or a crop plant like tomato or bean) in a suitable growth medium (soil or hydroponics).

-

Grow the plants in a controlled environment chamber with defined light, temperature, and humidity conditions.

-

-

Treatment Application:

-

Prepare solutions of this compound at various concentrations. A surfactant may be included to improve leaf wetting for foliar applications.

-

Apply the solutions to the plants at a specific growth stage, either as a foliar spray or by adding it to the hydroponic solution or soil.

-

Include a control group treated with a solution lacking the test compound.

-

-

Growth Parameter Measurements:

-

At regular intervals after treatment, measure various growth parameters, such as plant height, leaf area, and fresh and dry biomass.

-

-

Physiological and Biochemical Assays:

-

Photosynthetic Rate: Measure gas exchange (CO₂ uptake) using an infrared gas analyzer.

-

Enzyme Activity Assays:

-

Extract enzymes from leaf tissue at specific time points after treatment.

-

Measure the activity of key photosynthetic enzymes like RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase) and PEPC (phosphoenolpyruvate carboxylase) using spectrophotometric assays that monitor the consumption of substrates or the production of products.

-

-